![molecular formula C18H18Cl3N9O B1486775 3,5-Diamino-6-chloro-N-[imino[[4-(2-phenyldiazenyl)phenyl]amino]methyl]-2-pyrazinecarboxamide dihydrochloride CAS No. 1883549-38-9](/img/structure/B1486775.png)
3,5-Diamino-6-chloro-N-[imino[[4-(2-phenyldiazenyl)phenyl]amino]methyl]-2-pyrazinecarboxamide dihydrochloride
Overview
Description
3,5-Diamino-6-chloro-N-[imino[[4-(2-phenyldiazenyl)phenyl]amino]methyl]-2-pyrazinecarboxamide dihydrochloride is a useful research compound. Its molecular formula is C18H18Cl3N9O and its molecular weight is 482.7 g/mol. The purity is usually 95%.
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Biological Activity
3,5-Diamino-6-chloro-N-[imino[[4-(2-phenyldiazenyl)phenyl]amino]methyl]-2-pyrazinecarboxamide dihydrochloride, commonly referred to as PA1 dihydrochloride, is a compound that has garnered attention for its potential biological activities, particularly as a photoswitchable epithelial sodium channel (ENaC) blocker. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of PA1 dihydrochloride is characterized by several functional groups that contribute to its biological activity. The compound can be represented as follows:
- Molecular Formula : CHClNO
- IUPAC Name : this compound
- CAS Number : 1620951-72-5
PA1 dihydrochloride acts primarily as a blocker of epithelial sodium channels (ENaCs), which play a crucial role in regulating sodium balance and fluid homeostasis in various tissues. The mechanism involves:
- Inhibition of Sodium Ion Transport : By blocking ENaCs, PA1 dihydrochloride reduces sodium reabsorption in epithelial tissues, which can influence blood pressure and fluid balance.
- Photoswitchable Properties : The compound exhibits photoswitchable characteristics, allowing for modulation of its activity through light exposure. This feature is particularly useful in experimental settings where precise control over ion channel activity is desired.
Efficacy as an ENaC Blocker
Research has demonstrated that PA1 dihydrochloride possesses significant inhibitory effects on ENaC with varying IC50 values:
ENaC Type | IC50 Value (nM) |
---|---|
αβγENaC | 90 |
δβγENaC | 390 |
These values indicate a potent interaction with the αβγENaC subtype compared to the δβγENaC subtype, suggesting a selective blocking mechanism that could be beneficial in therapeutic applications targeting specific ENaC subtypes .
Case Studies and Experimental Evidence
Scientific Research Applications
Pharmacological Applications
Photoswitchable ENaC Blocker:
PA 1 dihydrochloride has been identified as a photoswitchable blocker of the epithelial sodium channel (ENaC). It exhibits varying efficacy depending on its conformational state, with IC50 values of 90 nM for the αβγENaCs and 390 nM for the δβγENaCs in the trans conformation .
- Mechanism of Action: The compound switches from a cis to trans conformation upon exposure to specific wavelengths of light (500 nm for cis to trans and 400 nm for trans to cis), which alters its blocking efficacy on ENaC channels. This property allows for precise control in experimental settings, making it a valuable tool for optopharmacology.
Research Applications
Optopharmacology:
The ability to control the activity of PA 1 dihydrochloride through light exposure makes it particularly useful in optopharmacology, where researchers aim to manipulate biological processes with light. This approach can lead to advancements in understanding cellular mechanisms and developing targeted therapies .
Cellular Studies:
In studies conducted using Xenopus oocytes and HEK293t cells, PA 1 demonstrated effective blocking of ENaCs in both cis and trans conformations. The partial blocking of δβγENaCs also indicates its versatility in various cellular environments .
Several studies have utilized PA 1 dihydrochloride to explore its effects on sodium transport and cellular signaling pathways:
- Study on Sodium Transport: A research study highlighted the effectiveness of PA 1 as an ENaC blocker, demonstrating its potential role in regulating sodium homeostasis in epithelial tissues. The findings suggested that manipulating ENaC activity could have therapeutic implications for conditions like hypertension and edema .
- Optopharmacological Manipulation: Another study investigated the use of PA 1 in optogenetics, where researchers successfully controlled ion channel activity using light, paving the way for innovative methods to study neuronal signaling pathways .
Properties
IUPAC Name |
3,5-diamino-6-chloro-N-[N'-(4-phenyldiazenylphenyl)carbamimidoyl]pyrazine-2-carboxamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN9O.2ClH/c19-14-16(21)25-15(20)13(24-14)17(29)26-18(22)23-10-6-8-12(9-7-10)28-27-11-4-2-1-3-5-11;;/h1-9H,(H4,20,21,25)(H3,22,23,26,29);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZVQNCSFUAMFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=C(N)NC(=O)C3=C(N=C(C(=N3)Cl)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl3N9O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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